molecular formula C13H22FNOSi B14768646 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline

Cat. No.: B14768646
M. Wt: 255.40 g/mol
InChI Key: RWGNQCDOMYWSSV-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline is an organic compound that features a fluoroaniline core with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the fluoro group and the silyl-protected hydroxymethyl group imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-fluoronitrobenzene.

    Reduction of Nitro Group: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoroaniline.

    Protection of Hydroxymethyl Group: The hydroxymethyl group is introduced and protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding aniline derivative.

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid.

Major Products

    Oxidation: 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoronitrobenzene.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives.

    Deprotection: 5-(Hydroxymethyl)-2-fluoroaniline.

Scientific Research Applications

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the silyl-protected hydroxymethyl group can be deprotected to reveal a reactive hydroxyl group that can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the silyl-protected hydroxymethyl group, making it less versatile in synthetic applications.

    5-(Hydroxymethyl)-2-fluoroaniline: Similar structure but without the silyl protection, making it more reactive and less stable.

    tert-Butyldimethylsilyl-protected Anilines: Similar protection strategy but without the fluoro group, affecting their reactivity and applications.

Uniqueness

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluoroaniline is unique due to the combination of the fluoro group and the silyl-protected hydroxymethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C13H22FNOSi

Molecular Weight

255.40 g/mol

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluoroaniline

InChI

InChI=1S/C13H22FNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9,15H2,1-5H3

InChI Key

RWGNQCDOMYWSSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)F)N

Origin of Product

United States

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